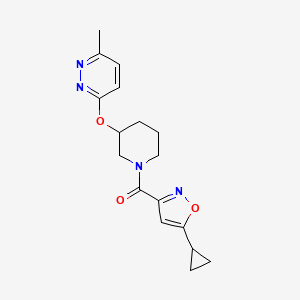

(3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom . The presence of a trifluoromethyl group and a pyridine ring, which is a six-membered ring with two nitrogen atoms, can also be noted .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and groups. The pyrrolidine ring could provide stereochemistry to the molecule . The planarity or non-planarity of the molecule could be influenced by the arrangement of these rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The pyrrolidine ring might undergo reactions at the nitrogen atom . The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrrolidine ring and the aromatic thiophene and pyridine rings could affect its solubility .Scientific Research Applications

Molecular Structure and Disorder

One study discusses isomorphous structures related to thiophene and pyridine derivatives, highlighting their obeyance to the chlorine-methyl exchange rule and the challenge of detecting isomorphism due to extensive disorder in their structures (V. Rajni Swamy et al., 2013). This research is significant for understanding how molecular substitutions can affect the stability and crystalline properties of chemical compounds.

Spectroscopic Properties and Quantum Chemistry

Another study focuses on the electronic absorption, excitation, and fluorescence properties of thiophene-pyridine derivatives, interpreting results through quantum chemistry calculations (I. A. Z. Al-Ansari, 2016). This investigation reveals how substitutions in the pyridyl-thiophene ring can affect the compound's electronic properties, providing a basis for developing new materials with desired optical characteristics.

Antitumor Activity

The antitumor potential of thiophene-pyridine derivatives is highlighted in research identifying new cytotoxic agents selective against tumorigenic cell lines (I. Hayakawa et al., 2004). This study underscores the relevance of structural analogs in discovering potent derivatives for cancer treatment, demonstrating the compound's application in medicinal chemistry.

Crystal and Molecular Structure Analysis

Research on the crystal and molecular structure of related compounds provides insights into their intermolecular interactions and hydrogen bonding, which are crucial for understanding the compound's stability and reactivity (B. Lakshminarayana et al., 2009). This analytical approach is vital for the synthesis and application of such compounds in various chemical contexts.

Bioisostere of Aldose Reductase Inhibitor

A study synthesizing a derivative as a putative bioisostere of a known aldose reductase inhibitor highlights the compound's potency in vitro, showcasing its potential as a lead structure for therapeutic applications (I. Nicolaou et al., 2004). This example illustrates how chemical derivatives can be tailored to enhance biological activity and therapeutic efficacy.

Safety and Hazards

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential applications. For example, it could be interesting to study its potential biological activity given the presence of the pyrrolidine, thiophene, and pyridine rings, which are found in many biologically active compounds .

properties

IUPAC Name |

(3-thiophen-3-ylpyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2OS/c16-15(17,18)13-2-1-10(7-19-13)14(21)20-5-3-11(8-20)12-4-6-22-9-12/h1-2,4,6-7,9,11H,3,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPQQVVDCCPNTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2669943.png)

![Spiro[chromene-2,3'-pyrrolidine] hydrochloride](/img/structure/B2669944.png)

![4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B2669948.png)

![[1-(Pyridin-3-ylmethyl)cyclobutyl]methanamine](/img/structure/B2669949.png)

![3-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2669950.png)

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2669952.png)

![1-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}-6-methylpiperidine-3-carboxamide](/img/structure/B2669953.png)

![3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2669954.png)

![1-methyl-8-phenyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2669956.png)

![4-[6-(3-Carboxypropoxy)-9,10-dioxoanthracen-2-yl]oxybutanoic acid](/img/structure/B2669957.png)

![Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2669960.png)